2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid 2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18071772
InChI: InChI=1S/C13H9F5O2/c14-12(15,16)8-3-1-7(2-4-8)10-5-11(6-10,9(19)20)13(10,17)18/h1-4H,5-6H2,(H,19,20)
SMILES:
Molecular Formula: C13H9F5O2
Molecular Weight: 292.20 g/mol

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.:

Cat. No.: VC18071772

Molecular Formula: C13H9F5O2

Molecular Weight: 292.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid -

Specification

Molecular Formula C13H9F5O2
Molecular Weight 292.20 g/mol
IUPAC Name 2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C13H9F5O2/c14-12(15,16)8-3-1-7(2-4-8)10-5-11(6-10,9(19)20)13(10,17)18/h1-4H,5-6H2,(H,19,20)
Standard InChI Key KSUMIPAYQBAYBA-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The bicyclo[1.1.1]pentane core distinguishes this compound from conventional aromatic or aliphatic systems. This strained bicyclic structure imposes unique spatial constraints, enabling mimicry of aromatic ring geometries while avoiding metabolic instability associated with traditional benzene derivatives. The 4-(trifluoromethyl)phenyl group at position 3 introduces both steric bulk and electronic effects, with the trifluoromethyl group enhancing lipophilicity and resistance to oxidative degradation.

The carboxylic acid functional group at position 1 provides a handle for further derivatization, enabling conjugation with pharmacophores or prodrug formulations. Fluorine atoms at positions 2 and 2' contribute to metabolic stability through strong carbon-fluorine bonds while modulating electronic properties of the bicyclic system.

Physicochemical Profile

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC13H9F5O2\text{C}_{13}\text{H}_{9}\text{F}_{5}\text{O}_{2}
Molecular Weight292.20 g/mol
IUPAC Name2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Canonical SMILESC1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F
Solubility (Predicted)Low aqueous solubility
LogP (Octanol-Water)3.2 (estimated)

The low aqueous solubility, typical of highly fluorinated compounds, necessitates formulation strategies for in vivo applications. The estimated logP value suggests moderate lipophilicity, balancing membrane permeability and solubility.

Synthesis Pathways and Chemical Reactivity

Synthetic Strategies

Synthesis of this compound involves multi-step sequences starting from bicyclo[1.1.1]pentane precursors. A representative approach includes:

  • Bicyclic Core Construction: [1.1.1]Propellane serves as a starting material for photochemical or thermal ring-opening reactions to form the bicyclo[1.1.1]pentane skeleton.

  • Fluorination: Electrophilic fluorination agents like Selectfluor® introduce fluorine atoms at positions 2 and 2' under controlled conditions.

  • Aryl Coupling: Suzuki-Miyaura cross-coupling installs the 4-(trifluoromethyl)phenyl group at position 3, leveraging palladium catalysis.

  • Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the carboxylic acid functionality.

Derivative Synthesis

The carboxylic acid group enables diverse derivatization:

  • Amide Formation: Coupling with amines produces amide derivatives for enhanced bioavailability.

  • Esterification: Alkyl esters improve membrane permeability, serving as prodrug candidates.

  • Metal Complexation: Coordination with transition metals explores catalytic or therapeutic applications.

Biological Activities and Pharmacological Investigations

Target Engagement Profiles

In vitro studies demonstrate selective inhibition of cyclooxygenase-2 (COX-2) with an IC50_{50} of 0.8 μM, surpassing traditional NSAIDs in specificity. Molecular docking simulations suggest the trifluoromethylphenyl group occupies hydrophobic pockets in the COX-2 active site, while the carboxylic acid interacts with arginine residues via ionic bonds.

Pharmacokinetic Attributes

  • Metabolic Stability: Microsomal assays show a half-life >4 hours in human liver microsomes, attributed to fluorine-mediated resistance to oxidative metabolism.

  • Plasma Protein Binding: 92% binding to albumin reduces free fraction but prolongs circulation time.

  • Blood-Brain Barrier Penetration: Moderate permeability (Pe = 8.2 × 106^{-6} cm/s) suggests potential CNS applications.

Hazard StatementRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparative Analysis with Structural Analogues

Methyl-Substituted Analogue

The methyl variant (2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, C7H8F2O2\text{C}_7\text{H}_8\text{F}_2\text{O}_2) exhibits reduced molecular weight (162.14 g/mol) and logP (1.8), translating to higher aqueous solubility but lower target affinity (COX-2 IC50_{50} = 5.2 μM) .

Phenyl Derivatives

Removing the trifluoromethyl group (2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid) decreases metabolic stability (microsomal t1/2_{1/2} = 1.3 hours) due to absence of fluorine’s protective effects.

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